(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid

Enantiomeric excess Chiral resolution HPLC purity assay

Chiral purity directly dictates antibacterial potency in actinonin-derived PDF inhibitors. The (S)-enantiomer abolishes target binding, introducing 50% inactive stereoisomer if racemate is used. This (R)-enantiomer resolves that challenge with consistently validated >99% e.e. - >99% enantiomeric excess verified by chiral HPLC, meeting ICH impurity guidelines without additional purification. - Orthogonal tert-butyl ester protection survives Fmoc-deprotection conditions, enabling convergent solid-phase synthesis. - n-Butyl chain provides optimal S1' pocket occupancy for MMP-2/MMP-9 inhibitor design compared to shorter propyl analogs.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 200866-61-1
Cat. No. B3324935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid
CAS200866-61-1
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCCCC(CC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H22O4/c1-5-6-7-9(11(14)15)8-10(13)16-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,15)/t9-/m1/s1
InChIKeyPRKYQKFRMIJBQV-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-2-Butylbutanedioic Acid 4-tert-Butyl Ester: Chiral Building Block for Asymmetric Synthesis


(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid, systematically named (R)-(+)-2-butylbutanedioic acid 4-tert-butyl ester (CAS 200866-61-1), is a chiral, orthogonally protected succinic acid monoester. It features a stereogenic center at the 2-position bearing an n-butyl substituent, a free carboxylic acid, and a tert-butyl ester protecting group, with molecular formula C₁₂H₂₂O₄ and molecular weight 230.30 g/mol . This compound belongs to the class of 2-alkylsuccinic acid 4-tert-butyl monoesters, which serve as enantiopure building blocks in medicinal chemistry for the asymmetric synthesis of peptide deformylase (PDF) inhibitors, matrix metalloproteinase (MMP) inhibitors, and other bioactive molecules [1]. The (R)-enantiomer is obtained via chemical resolution with (S)-(-)-α-methylbenzylamine, consistently achieving enantiomeric excess (e.e.) above 99% as determined by chiral HPLC [2].

Why Generic Succinate Ester Analogs Cannot Replace (R)-(+)-2-Butylbutanedioic Acid 4-tert-Butyl Ester


Substituting (R)-(+)-2-butylbutanedioic acid 4-tert-butyl ester with its (S)-enantiomer, racemic mixture, or other 2-alkyl chain variants (propyl, isobutyl) directly impacts biological activity and synthetic utility in documented drug-discovery programs [1]. The (R)-configuration at C-2 is mandatory for the antibacterial activity of actinonin-derived peptide deformylase (PDF) inhibitors; inversion to the (S)-enantiomer abolishes target binding, while the racemate introduces 50% inactive stereoisomer that complicates purification and reduces potency [2]. Furthermore, the n-butyl chain length governs the hydrophobic interaction with the PDF active site; shorter (propyl) or branched (isobutyl) chains alter the binding geometry and have been shown to redirect synthetic utility toward entirely different therapeutic targets such as Brivaracetam (propyl) or MMP inhibitors (isobutyl) [3]. The tert-butyl ester is not interchangeable with methyl or ethyl esters, as its acid-labile character enables orthogonal deprotection under conditions that preserve other functional groups—a critical requirement in multi-step convergent syntheses [4].

Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity: Chemical Resolution Outperforms Biocatalytic Methods

The (R)-enantiomer of 2-butylbutanedioic acid 4-tert-butyl ester, obtained via resolution of the racemate with (S)-(-)-α-methylbenzylamine, achieves an enantiomeric excess (e.e.) above 99% as quantified by HPLC after diastereoisomer formation with (R)-(+)-α-methylbenzylamine and (S)-phenylalanine methyl ester [1]. In contrast, the closely related (R)-2-propylsuccinic acid 4-tert-butyl ester—the key intermediate for Brivaracetam—is obtained via biocatalytic resolution using Bacillus subtilis type 2 lipase or Aspergillus oryzae lipase M16, yielding e.e. values of 97% or 96.23% respectively, with yields limited to 42% [2][3]. This 2–3 percentage-point difference in e.e. translates to a 2- to 3-fold reduction in the residual enantiomeric impurity, which is critical for meeting ICH Q3A thresholds in pharmaceutical intermediate specifications.

Enantiomeric excess Chiral resolution HPLC purity assay

Stereochemistry-to-Activity Mapping for PDF Inhibitor Potency

In the design of actinonin-derived peptide deformylase (PDF) inhibitors, the (R)-configured 2-butylsuccinate scaffold is a structural requirement for mimicking the natural substrate's stereochemistry at the P1' site of the enzyme [1]. The (R)-2-butylbutanedioic acid 4-tert-butyl ester was employed as the chiral building block to synthesize a series of benzimidazole-containing actinonin analogs, among which compound 1a (bearing the (R)-2-butyl scaffold) exhibited potent in vitro antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae [2]. The (S)-enantiomer of the corresponding 2-butylsuccinic acid derivative is reported to be inactive or significantly less active against the same bacterial strains, consistent with the established stereochemical requirements of the PDF binding pocket [1]. This stereochemistry–activity correlation is not observed for the 2-propyl analog, which is directed toward the SV2A receptor target (Brivaracetam) rather than PDF inhibition [3].

Peptide deformylase Antibacterial Structure-activity relationship

Orthogonal Protection with Acid-Labile tert-Butyl Ester

The 4-tert-butyl ester of (R)-2-butylbutanedioic acid can be selectively removed under acidic conditions (e.g., TFA, HCl/dioxane) while leaving the 1-carboxylic acid available for further elaboration [1]. In a documented solid-phase synthesis, the Fmoc-protected analog—(R)-2-butylsuccinic acid 1-fluorenylmethyl ester—was attached to ArgoGel resin via Mitsunobu conditions; subsequent Fmoc deprotection with piperidine in DMF left the tert-butyl ester intact, allowing selective liberation of the 1-carboxylic acid for pentafluorophenyl ester activation [2]. In contrast, mono-tert-butyl succinate (CAS 15026-17-2, lacking the 2-butyl substituent) offers orthogonal protection but no asymmetric center, precluding its use in enantioselective synthesis entirely . The methyl or ethyl ester analogs require harsher saponification conditions that are incompatible with base-sensitive substrates, making the tert-butyl ester the preferred choice for multi-step convergent routes [1].

Orthogonal protection Solid-phase synthesis tert-Butyl ester deprotection

Specific Optical Rotation as a Quality Control Metric

The (R)-(+)-2-butylbutanedioic acid 4-tert-butyl ester is characterized by a consistent positive specific optical rotation, with reported [α]D²⁰ values of +44.0 (c 1, CHCl₃) and +49.5 (c 1, CHCl₃) for two different amide derivatives synthesized from the same chiral acid intermediate, demonstrating batch-to-batch stereochemical consistency [1]. The (S)-enantiomer, in contrast, exhibits a negative optical rotation of equal magnitude [2]. The racemic mixture shows zero net rotation. This provides a simple, low-cost identity check that is not available for achiral analogs such as mono-tert-butyl succinate . The magnitude of specific rotation also serves as a rapid purity indicator: a reduction in [α]D relative to the reference value of the enantiopure compound directly quantifies the presence of the undesired enantiomer, supplementing HPLC-based e.e. determination [2].

Optical rotation Quality control Chiral identity

Synthetic Tractability via Chemical Resolution

The racemic 2-n-butylbutanedioic acid 4-tert-butyl ester is synthesized on preparative scale from methyl hexanoate and t-butyl α-iodoacetate via alkylation and selective hydrolysis, followed by resolution using stoichiometric (S)-(-)-α-methylbenzylamine [1]. This chemical resolution protocol is operationally simpler than the biocatalytic resolution required for the propyl analog, which demands enzyme screening, fermentation, pH-controlled biphasic media, and kilogram-scale enzyme supply for a 1 kg demonstration [2]. While the biocatalytic route to (R)-2-propylsuccinic acid 4-tert-butyl ester required development of a 10 L vessel process with a yield ceiling of 42%, the chemical resolution of the butyl analog is a well-established academic protocol with yields and purity that are predictable across scales [1][2]. For laboratories without access to enzyme engineering platforms, the chemical resolution route represents a more accessible procurement-synthesis strategy.

Scalability Chemical resolution Process chemistry

Optimal Application Scenarios for (R)-(+)-2-Butylbutanedioic Acid 4-tert-Butyl Ester


Asymmetric Synthesis of PDF Inhibitors

This compound is the chiral building block of choice for constructing PDF inhibitor scaffolds such as actinonin derivatives containing benzimidazole or isoxazole heterocycles. The (R)-configuration at C-2 is required for PDF active-site engagement, and the >99% e.e. ensures that the final drug candidate meets ICH impurity guidelines without additional chiral chromatography [1]. In the documented synthesis, (R)-2-butylbutanedioic acid 4-tert-butyl ester was coupled to 5-aminomethyl-3-arylisoxazoles using CDMT/N-methylmorpholine activation to yield potent antibacterial leads evaluated against S. aureus and K. pneumoniae [2].

Solid-Phase Peptidomimetic Synthesis with Orthogonal Protection

When synthetic routes demand orthogonal differentiation of two carboxylic acid functions on a succinate backbone, the tert-butyl ester serves as the acid-labile protecting group while the free acid is elaborated. This strategy has been demonstrated in solid-phase synthesis protocols where the Fmoc-protected derivative is loaded onto ArgoGel resin; piperidine-mediated Fmoc removal leaves the tert-butyl ester intact, enabling sequential elongation before final TFA cleavage [1]. This orthogonal protection scheme cannot be implemented with methyl or ethyl ester analogs, which are labile under the basic conditions used for Fmoc deprotection [2].

Chiral Reference Standard for Enantiomeric Purity Assay

With an established e.e. of >99% and a well-characterized specific optical rotation, (R)-(+)-2-butylbutanedioic acid 4-tert-butyl ester serves as a reliable chiral reference standard for HPLC method development and quality control of related succinate-based intermediates [1]. The availability of both (R)- and (S)-enantiomers in high e.e. from the same resolution protocol allows construction of calibration curves for enantiomeric impurity quantification, a capability not readily available for the 2-propyl or 2-isobutyl analogs where the (S)-enantiomer is less frequently commercialized [2].

Lead Optimization of Hydroxamic Acid MMP Inhibitors

The 2-butyl-substituted succinate scaffold represents the optimal balance of lipophilicity and steric bulk within the 2-alkyl series for MMP inhibitor design. Comparative analysis across the 2-alkyl succinic acid 4-tert-butyl ester series shows that the n-butyl chain provides a three-carbon linear extension suitable for occupying the S1' hydrophobic pocket of MMP-2 and MMP-9, while the propyl analog (two-carbon extension) is directed toward the SV2A target (Brivaracetam) and the isobutyl analog (branched) yields a different binding profile [1][2]. Researchers optimizing MMP inhibitors should prioritize the butyl variant to maintain structural alignment with reported structure-activity relationships [3].

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